
Phytochelatin 4 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytochelatin 4 (TFA) is a short, cysteine-rich peptide with repeating γ-glutamylcysteine motifs found in plants. It plays a crucial role in metal detoxification and homeostasis by chelating heavy metals and metalloids such as cadmium and arsenic . This compound is synthesized enzymatically by phytochelatin synthase from glutathione .
準備方法
Synthetic Routes and Reaction Conditions: Phytochelatin 4 (TFA) is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins . The synthesis involves the transfer of γ-glutamylcysteine to another glutathione molecule, forming the repeating γ-glutamylcysteine units .
Industrial Production Methods: Industrial production of phytochelatin 4 (TFA) typically involves the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. This allows for the large-scale production of the enzyme, which can then be used to synthesize phytochelatins from glutathione .
化学反応の分析
Types of Reactions: Phytochelatin 4 (TFA) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can react with heavy metal ions to form metal-thiol complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Heavy metal ions such as cadmium, arsenic, or lead.
Major Products Formed:
Oxidation: Disulfide-bonded phytochelatin 4 (TFA).
Reduction: Free thiol-containing phytochelatin 4 (TFA).
Substitution: Metal-phytochelatin 4 (TFA) complexes.
科学的研究の応用
Phytochelatin 4 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metal-chelation and detoxification mechanisms.
Biology: Investigated for its role in metal homeostasis and detoxification in plants, algae, and fungi.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.
作用機序
Phytochelatin 4 (TFA) exerts its effects by chelating heavy metal ions through its thiol groups. The enzyme phytochelatin synthase catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins. These peptides bind to heavy metal ions, forming stable complexes that are sequestered into vacuoles, thereby reducing the toxicity of the metals .
類似化合物との比較
Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.
Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.
Phytochelatin 5 (TFA): Contains five γ-glutamylcysteine units.
Comparison: Phytochelatin 4 (TFA) is unique in its length and metal-binding capacity compared to other phytochelatins. It has a higher number of γ-glutamylcysteine units, allowing it to chelate more metal ions and form more stable complexes. This makes it particularly effective in detoxifying environments with high levels of heavy metals .
特性
分子式 |
C36H54F3N9O20S4 |
|---|---|
分子量 |
1118.1 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H53N9O18S4.C2HF3O2/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49;3-2(4,5)1(6)7/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61);(H,6,7)/t14-,15-,16-,17-,18-,19-,20-,21-;/m0./s1 |
InChIキー |
UKGSXWAFKLXHGH-UJVFDMMISA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


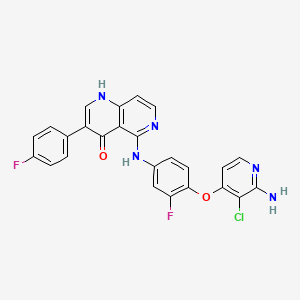
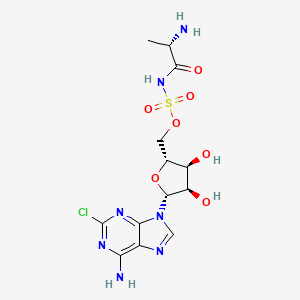

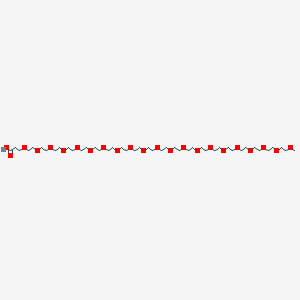
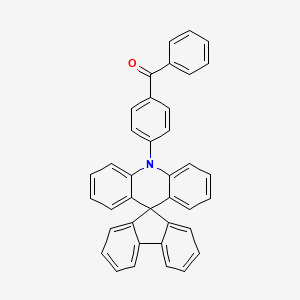
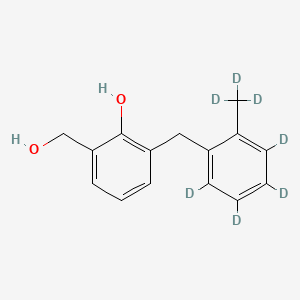
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)



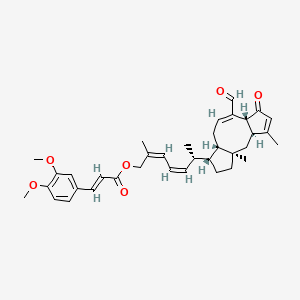
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
